![molecular formula C23H14F3NO2 B2504408 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-79-4](/img/structure/B2504408.png)
6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are widely used in agriculture and medicine. The presence of fluorine atoms in the structure is known to enhance the biological activity of these compounds.
Synthesis Analysis
The synthesis of fluorinated quinolones often involves the introduction of fluorine or fluorinated groups into the quinolone core. For example, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinylpiperidinyl moiety was achieved using a pharmacophore hybrid approach, and their structures were characterized by NMR and HRMS spectra . Similarly, the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives was performed through nucleophilic ring-opening followed by an aza Diels-Alder reaction, which also introduced fluorine into the structure . These methods highlight the complexity and specificity of the synthetic routes required to incorporate fluorine atoms into the quinolone scaffold.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with one or more fluorine atoms attached to the aromatic rings. The structure of compound 6d, a 6-fluoroquinazolinylpiperidinyl derivative, was confirmed by single-crystal X-ray diffraction analysis . The precise arrangement of fluorine atoms and other substituents on the quinolone core can significantly influence the compound's biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including nucleophilic aromatic substitution, where the fluorine atom can be displaced by other nucleophiles. For instance, the synthesis of some new 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines involved the reaction of fluorinated chalcones with hydrazine derivatives, followed by oxidation to the corresponding pyrazoles . These reactions are crucial for the diversification of the quinolone core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are important for their practical applications. For example, 6-methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is not affected by pH changes, indicating its stability and potential as a fluorescent labeling reagent . The stability of these compounds against light and heat is also a significant factor, as demonstrated by the high stability of 6-MOQ under such conditions .
Applications De Recherche Scientifique
Antimicrobial Studies
Synthesis and Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones : Compounds similar to 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one have been synthesized and tested for their antibacterial and antifungal activities (Patel & Patel, 2010).
Antibacterial Activities of Quinolones with Heterocyclic Substituents : Studies on 6-fluoroquinolones with various heterocyclic substituents at the 7-position, including compounds structurally similar to the subject compound, showed significant in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Synthesis and Antifungal Activity of Novel S-Substituted 6-Fluoro-4-Alkyl(Aryl)thioquinazoline Derivatives : Research indicates compounds like 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one possess good antifungal activities, especially against Fusarium oxysporum (Xu et al., 2007).
Synthesis and Characterization
Synthesis of 7‐Benzoxazol‐2‐yl and 7‐Benzothiazol‐2‐yl‐6‐Fluoroquinolones : The synthesis process of fluoroquinolones with benzoxazol and benzothiazol substituents has been detailed, which is relevant to understanding the synthesis of similar compounds (Richardson et al., 1998).
Synthesis of a Novel Quinazolin-4 (3H)-one with 1,2,3-Triazoles Moiety : This research discusses the synthesis of a complex quinazolinone compound, providing insights into the synthesis methods for similar compounds (Xi, 2014).
Biological Activity
Synthesis, Characterization, and Biological Activity of Various Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinone-4-Ones : This study highlights the synthesis and screening of compounds for antipsychotic and anticonvulsant activities, pertinent to compounds similar to the one (Kaur et al., 2010).
Synthesis, Characterization, and Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Anti-Inflammatory and Analgesic Agents : This research provides insights into the potential anti-inflammatory and analgesic properties of quinazolinone derivatives (Farag et al., 2012).
Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(Fluorophenyl)Quinolin-4-One Derivatives as Potent Antitumor Agents : This study discusses the cytotoxic activity of quinolin-4-one derivatives, suggesting their potential in cancer therapy (Chou et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-16-7-5-14(6-8-16)22(28)19-13-27(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)29/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPTDSUMADCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

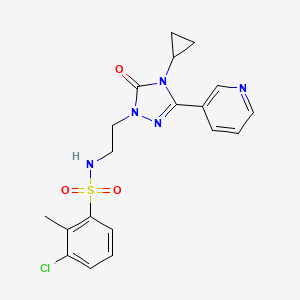
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

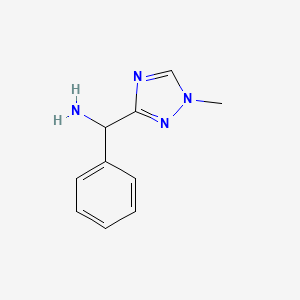
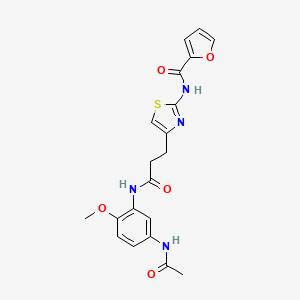
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)
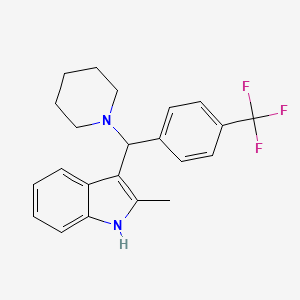
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)
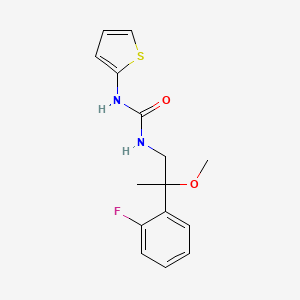
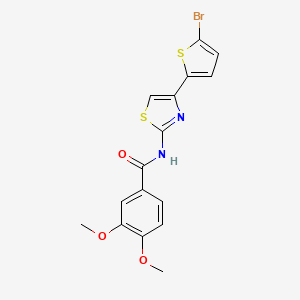
![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)